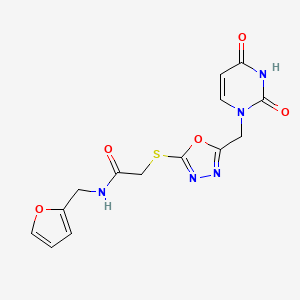

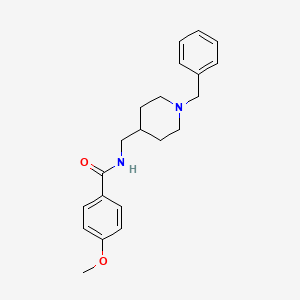

![molecular formula C13H23NO5 B2619451 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid CAS No. 2044713-23-5](/img/structure/B2619451.png)

1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid, has a molecular weight of 273.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-6-13(8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) . This indicates that the compound has a piperidine ring, which is substituted with a tert-butoxycarbonyl group, a methoxymethyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and vapor pressure are not provided in the available resources .Scientific Research Applications

Application in Green Chemistry

Scientific Field

Green Chemistry

Application Summary

TBMP is utilized in the chiral separation process for green manufacturing. This process is significant in the production of anti-HCV drugs, such as Velpatasvir, where TBMP acts as an important intermediate.

Methods and Experimental Procedures

The method involves separating chiral TBMP from a mixture without the need for salinization and dissociation processes, using water instead of several organic solvents. Gaussian calculations were used to set up conceivable binding modes, which guided the design of the separation process.

Results and Outcomes

The new approach resulted in a monohydrate of TBMP being crystallized, showing increased stability and isomer separation. This led to a 17.4% increase in yield, a 43.3% rise in atom economy, a 43.3% improvement in reaction mass efficiency, and a 32.0 g g−1 reduction in process mass intensity. An industrial-scale implementation was successfully set up with a batch capacity of 100 kg .

Application in Peptide Synthesis

Scientific Field

Biochemistry

Application Summary

TBMP derivatives are used in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group in TBMP serves as a protective group for amino acids in the formation of dipeptides.

Methods and Experimental Procedures

A series of room-temperature ionic liquids derived from Boc-protected amino acids (Boc-AAILs) were prepared. These Boc-AAILs were used as starting materials in dipeptide synthesis with commonly used coupling reagents.

Results and Outcomes

The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhanced amide formation in the Boc-AAILs without the addition of base, yielding dipeptides in satisfactory yields within 15 minutes .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-6-5-7-13(14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXPROMAXBDSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1(COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

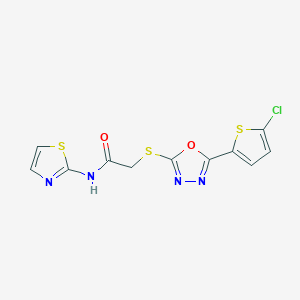

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)

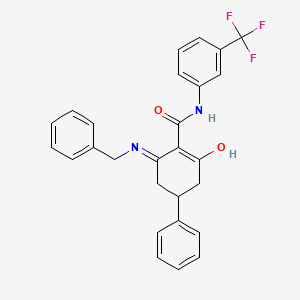

![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)

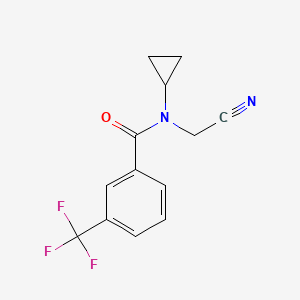

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)

![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)